molecular formula C9H11F3N2S B7590599 2-Piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole

2-Piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole

Cat. No. B7590599
M. Wt: 236.26 g/mol
InChI Key: DQKCEFQTULPVKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole, also known as TFM-PDT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a member of the thiazole family of compounds and is known for its unique pharmacological properties.

Mechanism of Action

The mechanism of action of 2-Piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and the modulation of certain signaling pathways. 2-Piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a critical role in the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, 2-Piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole can increase the levels of acetylcholine in the brain, which can lead to improved cognitive function.
Biochemical and Physiological Effects:
2-Piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, which can be attributed to its ability to inhibit the production of pro-inflammatory cytokines and the activation of certain signaling pathways. 2-Piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole has also been found to exhibit antimicrobial properties, which can be attributed to its ability to disrupt the cell membrane of bacteria.

Advantages and Limitations for Lab Experiments

2-Piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole has several advantages for use in lab experiments. It is relatively easy to synthesize, and its pharmacological properties have been well characterized. 2-Piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole has also been found to exhibit low toxicity, which makes it a safe compound for use in in vitro and in vivo experiments. However, there are also some limitations associated with the use of 2-Piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole in lab experiments. For example, its solubility in water is limited, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-Piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole. One area of interest is the development of 2-Piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole-based drugs for the treatment of Alzheimer's disease and other cognitive disorders. 2-Piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole has been found to be a potent inhibitor of acetylcholinesterase, which is a key enzyme involved in the breakdown of acetylcholine. By inhibiting this enzyme, 2-Piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole has the potential to improve cognitive function in patients with Alzheimer's disease. Another area of interest is the development of 2-Piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole-based antimicrobial agents. 2-Piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole has been found to exhibit potent antimicrobial properties, and further research is needed to explore its potential as a treatment for bacterial infections.

Synthesis Methods

The synthesis of 2-Piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole involves the reaction of piperidine, trifluoromethylthiocyanate, and potassium carbonate in a solvent such as dimethylformamide. The reaction is typically carried out at elevated temperatures and under an inert atmosphere. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the ratio of reactants.

Scientific Research Applications

2-Piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. 2-Piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole has also been found to be a potent inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase.

properties

IUPAC Name

2-piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2S/c10-9(11,12)7-6-15-8(13-7)14-4-2-1-3-5-14/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKCEFQTULPVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=CS2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole

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